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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Cyclohexylcyclohexanone. Due to the limited availability of publicly accessible, detailed

experimental spectra for this specific compound, this document presents a compilation of

predicted data based on the analysis of its functional groups and comparison with structurally

similar compounds. It includes structured data tables for Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy, detailed experimental protocols for data acquisition, and a

workflow diagram for spectroscopic analysis.

Introduction to 2-Cyclohexylcyclohexanone
2-Cyclohexylcyclohexanone is a cyclic ketone that features a cyclohexane ring substituted at

the 2-position with a cyclohexyl group. Its structure combines the features of a saturated

carbocyclic ring with a ketone functional group, making it a subject of interest in organic

synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity

assessment of this compound.

Spectroscopic Data Presentation
The following tables summarize the predicted quantitative data for the IR and NMR spectra of

2-Cyclohexylcyclohexanone. This data is based on established correlation tables and
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spectral data of analogous compounds, such as cyclohexanone.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Cyclohexylcyclohexanone

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 2.2 - 2.5 Multiplet 3H

Protons on carbons

adjacent to the

carbonyl group (α-

protons)

~ 1.2 - 2.0 Multiplets 17H

Remaining cyclohexyl

and cyclohexanone

ring protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Cyclohexylcyclohexanone

Chemical Shift (δ, ppm) Carbon Assignment

~ 210 - 215 C=O (Carbonyl carbon)

~ 50 - 60 CH group connecting the two rings

~ 40 - 45 CH₂ group adjacent to the carbonyl

~ 25 - 35 Remaining CH₂ groups of both rings

Table 3: Predicted IR Spectroscopic Data for 2-Cyclohexylcyclohexanone

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~ 2850 - 2930 Strong C-H Stretch Aliphatic C-H

~ 1715 Strong, Sharp C=O Stretch Ketone

~ 1450 Medium CH₂ Scissoring Alkane
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-
Cyclohexylcyclohexanone.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of purified 2-Cyclohexylcyclohexanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

The ¹H NMR spectrum is to be recorded on a 400 MHz (or higher) spectrometer.

A standard one-pulse sequence is to be used.

Key acquisition parameters should include a spectral width of approximately 15 ppm, an

acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum is to be recorded on the same spectrometer, operating at a

frequency of approximately 100 MHz for ¹³C nuclei.

A proton-decoupled pulse program (e.g., zgpg30) should be utilized to obtain a spectrum

with singlet peaks for each unique carbon atom.

A spectral width of approximately 220 ppm is appropriate.
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To obtain a good signal-to-noise ratio, a larger number of scans (typically 1024 or more) is

required due to the low natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Record a background spectrum of the empty ATR crystal.

Place a small drop of neat 2-Cyclohexylcyclohexanone liquid directly onto the ATR

crystal.

Data Acquisition:

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound like 2-Cyclohexylcyclohexanone and the relationship between the

different spectroscopic techniques.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-Cyclohexylcyclohexanone

Dissolve in
Deuterated Solvent (e.g., CDCl3) Neat Liquid Sample

NMR Spectrometer FTIR Spectrometer

¹H NMR Spectrum ¹³C NMR Spectrum IR Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Cyclohexylcyclohexanone.
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{2-Cyclohexylcyclohexanone | C₁₂H₂₀O}

NMR Spectroscopy Provides information on the chemical environment of ¹H and ¹³C nuclei. IR Spectroscopy Identifies functional groups based on vibrational frequencies.

¹H NMR

- Number of proton environments
- Chemical shifts (shielding/deshielding)

- Integration (proton ratios)
- Splitting patterns (neighboring protons)

¹³C NMR

- Number of unique carbon environments
- Chemical shifts (functional groups)

IR Spectrum

- C=O stretch (~1715 cm⁻¹)
- C-H stretch (aliphatic)

Click to download full resolution via product page

Caption: Relationship between Spectroscopic Techniques for 2-Cyclohexylcyclohexanone.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-Cyclohexylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167041#spectroscopic-data-ir-nmr-for-2-
cyclohexylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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